molecular formula C18H16N2O14S2 B132894 Bis(2-nitro-4-sulfophenyl) hexanedioate CAS No. 143392-33-0

Bis(2-nitro-4-sulfophenyl) hexanedioate

Cat. No.: B132894
CAS No.: 143392-33-0
M. Wt: 548.5 g/mol
InChI Key: FUMSETOXSPHOLA-UHFFFAOYSA-M
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Description

Bis(2-nitro-4-sulfophenyl) hexanedioate is a synthetic organic compound derived from hexanedioic acid (adipic acid) esterified with two 2-nitro-4-sulfophenyl groups. This compound features a central adipate backbone substituted with nitro (-NO₂) and sulfonic acid (-SO₃H) functional groups on the aromatic rings. Although direct references to this compound are absent in the provided evidence, its structural analogs and properties can be inferred from related studies on hexanedioate esters and sulfonated/nitrated aromatics.

Properties

CAS No.

143392-33-0

Molecular Formula

C18H16N2O14S2

Molecular Weight

548.5 g/mol

IUPAC Name

3-nitro-4-[6-(2-nitro-4-sulfophenoxy)-6-oxohexanoyl]oxybenzenesulfonic acid

InChI

InChI=1S/C18H16N2O14S2/c21-17(33-15-7-5-11(35(27,28)29)9-13(15)19(23)24)3-1-2-4-18(22)34-16-8-6-12(36(30,31)32)10-14(16)20(25)26/h5-10H,1-4H2,(H,27,28,29)(H,30,31,32)

InChI Key

FUMSETOXSPHOLA-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCC(=O)OC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCC(=O)OC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-]

Synonyms

2-nitro-4-sulfophenyl adipate
2-NSPA

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Solubility Applications/Reactivity
This compound C₁₈H₁₄N₂O₁₂S₂ 2-nitro-4-sulfophenyl ~514* Moderate in polar solvents (potential water solubility as sodium salt) Explosives, dyes, surfactants (inferred)
Di-(2-ethylhexyl) adipate C₂₂H₄₂O₄ 2-ethylhexyl 370.57 Insoluble in water; soluble in organics Plasticizer, lubricant
4,4'-Bis(2-sulfostyryl)biphenyl Disodium C₂₈H₂₀Na₂O₆S₂ 2-sulfostyryl, disodium 562.6 Water-soluble Optical brightener, detergent additive
Bis(7-oxooctyl)hexanedioate C₂₂H₃₄O₆ 7-oxooctyl 394.5 Soluble in organic solvents Macrocyclic compound synthesis via [1+1] condensation

*Calculated based on atomic composition; exact value may vary.

Key Comparative Insights:

  • Structural Differences: this compound is distinguished by its nitro and sulfophenyl substituents, which are absent in Di-(2-ethylhexyl) adipate (plasticizer) and Bis(7-oxooctyl)hexanedioate (macrocycle precursor). These groups introduce polar and reactive characteristics, contrasting with the nonpolar alkyl chains of Di-(2-ethylhexyl) adipate . The disodium salt of 4,4'-Bis(2-sulfostyryl)biphenyl shares sulfonic acid groups but lacks nitro substituents, emphasizing its role in water-soluble applications like detergents .
  • Reactivity and Synthesis: Bis(7-oxooctyl)hexanedioate reacts with phthalic dihydrazide to form nitrogen-containing macrocycles, a pathway influenced by its oxo groups .
  • The sulfonic acid groups could enable surfactant or dye applications, akin to 4,4'-Bis(2-sulfostyryl)biphenyl Disodium .
  • Regulatory and Safety Considerations :

    • Nitro-containing compounds often face stringent regulations due to toxicity and explosivity. highlights Chinese regulations on toxic chemicals, suggesting this compound may require similar oversight . Di-(2-ethylhexyl) adipate, while less reactive, is regulated under environmental guidelines due to its persistence .

Research Findings and Data

  • Synthetic Pathways: Hexanedioate esters are typically synthesized via esterification of adipic acid with substituted phenols or alcohols. For nitro- and sulfonated derivatives, nitration and sulfonation steps precede esterification, requiring controlled conditions to avoid decomposition .
  • Spectroscopic Characterization : Analogous to ’s use of NMR and UV for structural elucidation, this compound would exhibit distinct ¹H-NMR signals for aromatic protons and sulfonic acid groups, with UV absorption peaks reflecting nitroaromatic chromophores .

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